molecular formula C9H7ClO4S B15300733 5-Methoxy-1-benzofuran-7-sulfonylchloride

5-Methoxy-1-benzofuran-7-sulfonylchloride

Cat. No.: B15300733
M. Wt: 246.67 g/mol
InChI Key: DUCWENBQKLUWSN-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzofuran-7-sulfonylchloride is a synthetic chemical compound that has garnered significant interest in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-benzofuran-7-sulfonylchloride typically involves the sulfonylation of 5-methoxy-1-benzofuran. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The general reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The reaction can be represented as follows:

5-Methoxy-1-benzofuran+Chlorosulfonic acidThis compound\text{5-Methoxy-1-benzofuran} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 5-Methoxy-1-benzofuran+Chlorosulfonic acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to form 5-methoxy-1-benzofuran-7-sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 5-formyl-1-benzofuran-7-sulfonylchloride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agents (e.g., chromium trioxide), solvent (e.g., acetic acid), room temperature.

Major Products

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Ester Derivatives: Formed by substitution with alcohols.

    Sulfonothioate Derivatives: Formed by substitution with thiols.

    5-Formyl-1-benzofuran-7-sulfonylchloride: Formed by oxidation of the methoxy group.

Scientific Research Applications

5-Methoxy-1-benzofuran-7-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-tumor, antibacterial, and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-benzofuran-7-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can lead to the formation of stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-benzofuran-2-sulfonylchloride
  • 5-Methoxy-1-benzofuran-3-sulfonylchloride
  • 5-Methoxy-1-benzofuran-4-sulfonylchloride

Uniqueness

5-Methoxy-1-benzofuran-7-sulfonylchloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a distinct compound of interest in various research applications.

Properties

Molecular Formula

C9H7ClO4S

Molecular Weight

246.67 g/mol

IUPAC Name

5-methoxy-1-benzofuran-7-sulfonyl chloride

InChI

InChI=1S/C9H7ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h2-5H,1H3

InChI Key

DUCWENBQKLUWSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CO2)S(=O)(=O)Cl

Origin of Product

United States

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